molecular formula C13H16O2 B1603532 4-(2-Methoxyphenyl)cyclohexanone CAS No. 40505-51-9

4-(2-Methoxyphenyl)cyclohexanone

Cat. No. B1603532
CAS RN: 40505-51-9
M. Wt: 204.26 g/mol
InChI Key: YWBVMKOZLKYKIF-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)cyclohexanone is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyphenyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40505-51-9

Product Name

4-(2-Methoxyphenyl)cyclohexanone

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(2-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-5,10H,6-9H2,1H3

InChI Key

YWBVMKOZLKYKIF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CCC(=O)CC2

Canonical SMILES

COC1=CC=CC=C1C2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
Reaction Step One
Name
COc1ccccc1C1C=CC(=O)CC1
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reactant
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of palladium on carbon (3.75 g, 25% wt) in 200 mL ethylacetate was added a 1:2 mixture of 4-(2-Melhoxy-phenyl)-cyclohex-3-enone and 4-(2-Methoxy-phenyl)-cyclohex-2-enone (15 g, 75.0 mmol) under argon. The suspension was stirred under a hydrogen at 1 atm. for 6.5 h, filtered through celite,concentrated in vacuo, and crystallized from ethylacetate to give 4-(2-Methoxy-phenyl)-cyclohexanone.
[Compound]
Name
4-(2-Melhoxy-phenyl)-cyclohex-3-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-Methoxy-phenyl)-cyclohex-2-enone
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of palladium on carbon (3.75 g, 25% wt) in 200 mL ethylacetate was added a 1:2 mixture of 4-(2-Methoxy-phenyl)-cyclohex-3-enone and 4-(2-Methoxy-phenyl)-cyclohex-2-enone (15 g, 75.0 mmol) under argon. The suspension was stirred under a hydrogen at 1 atm. for 6.5 h, filtered through celite, concentrated in vacuo, and crystallized from ethylacetate to give 4-(2-Methoxy-phenyl)-cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-Methoxy-phenyl)-cyclohex-2-enone
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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